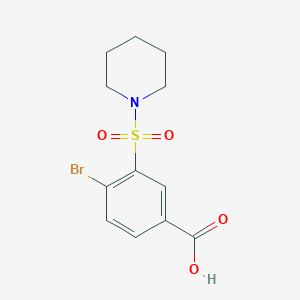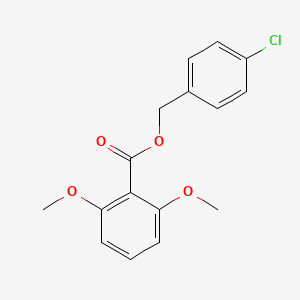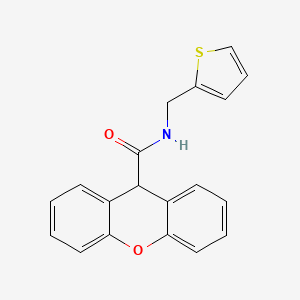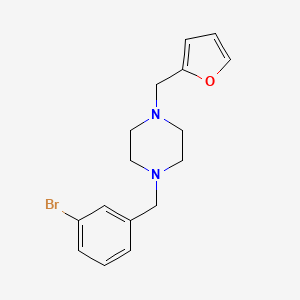
4-bromo-3-(1-piperidinylsulfonyl)benzoic acid
Vue d'ensemble
Description
4-bromo-3-(1-piperidinylsulfonyl)benzoic acid, also known as BPSB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPSB is a sulfonamide derivative that has a bromine atom and a piperidine ring attached to a benzoic acid molecule.
Applications De Recherche Scientifique
4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid is in the field of medicinal chemistry. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various diseases, including glaucoma, Alzheimer's disease, and epilepsy. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has also been studied for its potential use as a drug delivery agent, as it can be conjugated with other molecules to target specific tissues or cells.
Mécanisme D'action
The mechanism of action of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid involves its interaction with enzymes and other proteins in the body. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to bind to the active site of carbonic anhydrase and acetylcholinesterase, inhibiting their activity. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid also interacts with other proteins, such as albumin and transferrin, which can affect its pharmacokinetics and biodistribution.
Biochemical and Physiological Effects
4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to have various biochemical and physiological effects in the body. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which is beneficial in the treatment of Alzheimer's disease. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has also been found to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in lab experiments is its specificity for certain enzymes and proteins, which can allow for targeted inhibition or modulation of their activity. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in lab experiments is its potential toxicity, as it can interact with other proteins and enzymes in the body, leading to unintended effects.
Orientations Futures
There are several future directions for research on 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid. One area of interest is the development of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid-based drug delivery systems, which can target specific tissues or cells. Another area of interest is the study of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid's interactions with other proteins and enzymes in the body, which can provide insights into its pharmacokinetics and biodistribution. Additionally, further research is needed to determine the safety and efficacy of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in various disease models.
Propriétés
IUPAC Name |
4-bromo-3-piperidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENVHYLMIUNALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(piperidine-1-sulfonyl)-benzoic acid | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(cyclopropylmethyl)-1-methyl-4-(2-pyrazinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5682834.png)
![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)
![5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)
![4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5682863.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5682865.png)

![1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5682888.png)



![4-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5682921.png)